Product packaging for 4,5-Dioxohex-2-enal(Cat. No.:CAS No. 93376-51-3)

4,5-Dioxohex-2-enal

Cat. No.: B13945894
CAS No.: 93376-51-3
M. Wt: 126.11 g/mol
InChI Key: IBESTNWVPUXDLK-UHFFFAOYSA-N
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Description

Significance of Alpha,Beta-Unsaturated Aldehydes and Polyketones in Organic Chemistry

Alpha,beta-unsaturated aldehydes are a well-established class of compounds renowned for their versatile reactivity. acs.org The conjugation of a carbon-carbon double bond with an aldehyde group creates a unique electronic framework, rendering the molecule susceptible to both 1,2-addition at the carbonyl carbon and 1,4-conjugate addition at the β-carbon. acs.org This dual reactivity makes them powerful building blocks in a myriad of organic transformations, including Diels-Alder reactions, Michael additions, and various condensation reactions. acs.org Their utility is further demonstrated by their presence in numerous natural products and their application as precursors in the synthesis of more complex molecules. chemrxiv.org

Polyketones, characterized by the presence of multiple ketone functionalities, are another pivotal class of organic compounds. pressbooks.pubresearchgate.net Their importance stems from their inherent reactivity and the diverse array of structures that can be generated from them. pressbooks.pubresearchgate.net The arrangement and spacing of the ketone groups within the carbon chain dictate their chemical behavior, influencing properties such as tautomerism and the propensity for intramolecular cyclization. libretexts.org Historically, vicinal (1,2) and β- (1,3) polyketones have been extensively studied, while recent research has expanded to include more complex sequences, highlighting their potential in materials science and the synthesis of functional molecules. pressbooks.pubresearchgate.net

Historical Perspectives on the Investigation of Dioxo-compounds

The study of dioxo-compounds has a rich history, dating back to the early investigations of dicarbonyl compounds. Simple 1,2-dicarbonyls like glyoxal (B1671930) have been known for a considerable time and their chemistry, including their tendency to hydrate (B1144303) and undergo condensation reactions, has been well-documented. wikipedia.org The investigation into 1,3-dicarbonyl compounds has been equally significant, with their unique acidic properties and utility in forming stable enolates making them indispensable in C-C bond-forming reactions. rsc.org

More complex dioxo-compounds, such as those embedded in heterocyclic systems like the Herz compounds, have also been a subject of historical research, initially for their intense color and more recently for their electronic properties. nih.gov The development of analytical techniques such as spectroscopy was crucial in elucidating the structures and understanding the reactivity of these compounds. nih.gov The foundational knowledge gained from the study of these simpler and related dioxo-systems provides a critical framework for understanding the behavior of more complex structures like 4,5-Dioxohex-2-enal.

Current Research Landscape and Emerging Directions for this compound

Direct research on this compound appears to be limited, with no extensive body of literature specifically dedicated to this molecule. However, the current research landscape for related alpha,beta-unsaturated carbonyls and polyketones points towards several emerging directions that are relevant to the potential investigation of this compound.

There is a growing interest in the synthesis and application of functionalized unsaturated aldehydes, where additional reactive groups are incorporated to expand their synthetic utility. chemrxiv.orgresearchgate.net Research is also focused on the development of novel catalytic methods for the synthesis of these compounds, including asymmetric catalysis to control stereochemistry. acs.org

In the field of polyketones, recent advances have focused on creating polymers with precisely controlled ketone sequences to tailor their material properties. nih.govmdpi.com The reactivity of the dicarbonyl moiety is being exploited for post-polymerization modifications, allowing for the introduction of various functionalities. nih.gov Furthermore, the study of the reactivity of metal-dioxo complexes is an active area of research, with applications in catalysis and small molecule activation. rsc.orgresearchgate.net

Given its structure, future research on this compound would likely focus on its unique reactivity profile, arising from the interplay between the α,β-unsaturated aldehyde and the 1,2-diketone moieties. Investigations into its use as a precursor for heterocyclic synthesis, its potential as a crosslinking agent in polymer chemistry, and its coordination chemistry with metal ions represent plausible and promising research avenues. The study of its isomers, such as 2,5-dioxo-hex-3-enal, which has been identified as an intermediate in biomass conversion, could also provide valuable comparative insights. ncsu.eduresearchgate.netwhiterose.ac.ukebi.ac.uk

Data Tables

Table 1: General Spectroscopic Data for Related Compound Classes

Spectroscopic TechniqueFunctional GroupCharacteristic Absorption/Signal
Infrared (IR) Spectroscopy α,β-Unsaturated Aldehyde C=O1705-1685 cm⁻¹ pressbooks.pub
α,β-Unsaturated Aldehyde C=C~1640 cm⁻¹
Aldehyde C-H2850-2820 cm⁻¹ and 2750-2720 cm⁻¹ pressbooks.pub
1,2-Diketone C=O~1730-1710 cm⁻¹
¹H NMR Spectroscopy Aldehydic Proton (-CHO)δ 9.3-10.0 ppm libretexts.org
Vinylic Protons (-CH=CH-)δ 5.5-7.5 ppm
Protons α to Ketoneδ 2.0-2.5 ppm libretexts.org
¹³C NMR Spectroscopy Aldehyde Carbonyl Carbonδ 190-200 ppm pressbooks.pub
Ketone Carbonyl Carbonδ 190-215 ppm pressbooks.pub
Vinylic Carbonsδ 120-150 ppm

Table 2: Physical Properties of Structurally Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
(E)-4-Oxo-2-hexenal C₆H₈O₂112.13210.13 (estimated) thegoodscentscompany.com
5-Hydroxy-4-oxohex-2-enal C₆H₈O₃128.13Not available nih.gov
prop-2-enal (Acrolein) C₃H₄O56.0653 chembk.com
2-Ethyl-2-hexenal C₈H₁₄O126.20175 chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6O3 B13945894 4,5-Dioxohex-2-enal CAS No. 93376-51-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

93376-51-3

Molecular Formula

C6H6O3

Molecular Weight

126.11 g/mol

IUPAC Name

4,5-dioxohex-2-enal

InChI

InChI=1S/C6H6O3/c1-5(8)6(9)3-2-4-7/h2-4H,1H3

InChI Key

IBESTNWVPUXDLK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=O)C=CC=O

Origin of Product

United States

Reactivity and Reaction Mechanisms of 4,5 Dioxohex 2 Enal

Electrophilic Reactivity of the Alpha,Beta-Unsaturated Aldehyde Moiety

The α,β-unsaturated aldehyde portion of 4,5-Dioxohex-2-enal is a key driver of its electrophilic nature. The conjugation of the carbon-carbon double bond with the carbonyl group results in electron delocalization, rendering the β-carbon electron-deficient and thus a prime target for nucleophilic attack. libretexts.org This electronic characteristic is fundamental to understanding the Michael addition and cycloaddition reactions that the molecule undergoes.

Michael Addition Reactions with Various Nucleophiles

The Michael addition, a type of conjugate addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds. wikipedia.orgmasterorganicchemistry.com In the case of this compound, the electrophilic β-carbon readily accepts a wide array of nucleophiles. This reaction proceeds via the formation of a resonance-stabilized enolate intermediate. libretexts.org

Common Nucleophiles in Michael Additions:

Nucleophile TypeExampleProduct Type
Carbon NucleophilesEnolates (from β-ketoesters, malonates)1,5-Dicarbonyl compounds
Nitrogen NucleophilesPrimary and secondary aminesβ-Amino aldehydes
Oxygen NucleophilesWater, Alcoholsβ-Hydroxy or β-alkoxy aldehydes
Sulfur NucleophilesThiolsβ-Thioaldehydes

This table provides examples of nucleophiles that can participate in Michael addition reactions with this compound.

The addition of soft nucleophiles, such as enamines and cuprates, typically favors the 1,4-conjugate addition pathway. libretexts.org For instance, the reaction with amines generally yields β-amino aldehydes as the thermodynamically more stable product, even though direct addition to the carbonyl can also occur reversibly. libretexts.org The oxa-Michael reaction, involving the addition of oxygen nucleophiles, can be catalyzed by both Brønsted and Lewis acids. arkat-usa.org

Diels-Alder and Related Cycloaddition Reactions (e.g., [4+2] Cycloadditions)

The electron-deficient alkene of the α,β-unsaturated aldehyde system in this compound makes it an excellent dienophile for Diels-Alder reactions. wikipedia.orglibretexts.org This [4+2] cycloaddition reaction involves the concerted interaction of the 2π-electron system of the dienophile with a 4π-electron system of a conjugated diene to form a six-membered ring. wikipedia.orgschrodinger.com

The reactivity of the dienophile in a Diels-Alder reaction is enhanced by the presence of electron-withdrawing groups, a condition met by the aldehyde and dicarbonyl functionalities in this compound. libretexts.org The reaction is stereospecific, meaning the stereochemistry of the dienophile is retained in the cyclohexene (B86901) product. masterorganicchemistry.com For cyclic dienes, the reaction can proceed through either an endo or exo transition state, often with a preference for the endo product due to secondary orbital interactions. masterorganicchemistry.com

Nucleophilic Additions to Carbonyl Centers

The two carbonyl groups of this compound, the aldehyde at C1 and the ketone at C4, are electrophilic centers susceptible to nucleophilic attack. masterorganicchemistry.comsavemyexams.com These reactions typically involve the addition of a nucleophile to the carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.com

Hydration and Alcoholysis Mechanisms (Hemiacetal and Acetal Formation)

In the presence of water or alcohols, the carbonyl groups of this compound can undergo hydration or alcoholysis, respectively. These reactions are typically reversible and can be catalyzed by either acid or base. oxfordsciencetrove.com

The addition of one equivalent of an alcohol to the aldehyde or ketone functionality results in the formation of a hemiacetal. Further reaction with a second equivalent of alcohol, usually under acidic conditions, leads to the formation of an acetal. The proposed synthesis of (S)-2-hydroxy-4-oxohex-5-enal, a related compound, considers the formation of an ethylene (B1197577) glycol acetal. stackexchange.com

Amine and Thiol Additions and Iminium Ion Formation

Primary and secondary amines can add to the carbonyl centers of this compound. The initial addition product, a carbinolamine, can then dehydrate to form an imine (from a primary amine) or an enamine (from a secondary amine). The protonated form of an imine is an iminium ion.

Similarly, thiols can add to the carbonyl groups to form hemithioacetals and thioacetals. The addition of propane-2-thiol to prop-2-enal is a known reaction. nih.gov As previously mentioned, amines and thiols can also act as nucleophiles in Michael additions. libretexts.org

Cyanohydrin Formation and Related C-C Bond Forming Reactions

The addition of hydrogen cyanide (HCN) across the carbonyl double bond of an aldehyde or ketone results in the formation of a cyanohydrin. chemguide.co.ukpressbooks.publibretexts.org This reaction is typically base-catalyzed, requiring the presence of cyanide ions (CN⁻) to act as the nucleophile. pressbooks.publibretexts.org The reaction is reversible, and for most aldehydes and unhindered ketones, the equilibrium favors the cyanohydrin product. pressbooks.pub

The mechanism involves the nucleophilic attack of the cyanide ion on the electrophilic carbonyl carbon, forming a tetrahedral cyanoalkoxide intermediate. libretexts.orgyoutube.com This intermediate is then protonated by a proton source, such as HCN or water, to yield the cyanohydrin. libretexts.org The formation of cyanohydrins is a valuable synthetic transformation as the nitrile group can be further hydrolyzed to a carboxylic acid or reduced to a primary amine. pressbooks.pub The reaction can be promoted by carbon dioxide, which facilitates the formation of the cyanohydrin. chemrxiv.org

Intramolecular Cyclization Pathways

The structure of this compound, featuring an aldehyde, a ketone, and a six-carbon chain, provides the potential for various intramolecular reactions, leading to cyclic derivatives.

Aldol (B89426) and Knoevenagel Condensation Derivatives

The presence of both electrophilic carbonyl centers (C1-aldehyde, C4-ketone, C5-ketone) and nucleophilic positions (α-hydrogens at C3 and C6) makes intramolecular aldol-type reactions plausible. The α-hydrogens on the terminal methyl group (C6) can be deprotonated under basic conditions to form an enolate. This enolate can then attack the electrophilic aldehyde carbon (C1). This specific cyclization, however, would lead to a highly strained seven-membered ring, which is generally not favored.

A more probable pathway involves the enolization of the C3 position. However, this position is part of a vinylogous system and less acidic. The most acidic protons are at the C6 position, adjacent to the C5-ketone. An intramolecular aldol condensation initiated by the deprotonation of C6 could theoretically lead to cyclization, but the most likely electrophilic center for attack would be the C1 aldehyde, resulting in the aforementioned seven-membered ring.

While direct intramolecular aldol condensation to form common 5- or 6-membered rings is structurally hindered, related dicarbonyl compounds are known to be key intermediates in condensation and polymerization reactions. For instance, α-carbonyl aldehydes are recognized as precursors in the formation of hydrochar from biomass, where aldol condensation is a crucial step for polymerization nih.gov. The isomer, 2,5-dioxohex-3-enal (B13970044), which forms during the hydrothermal conversion of glucose, is also implicated in such condensation pathways nih.govresearchgate.net.

Knoevenagel condensation is a modification of the aldol reaction that involves a particularly activated methylene (B1212753) group, typically flanked by two electron-withdrawing groups masterorganicchemistry.com. As this compound does not inherently contain such a group, intramolecular Knoevenagel condensation is not a feasible pathway without the introduction of external reagents.

Hemiacetal and Hemiketal Formation and Their Stability

Intramolecular hemiacetal or hemiketal formation requires the presence of both a carbonyl group and a hydroxyl group within the same molecule, which can react to form a stable cyclic structure, typically a five- or six-membered ring masterorganicchemistry.comwikipedia.org. The parent molecule, this compound, lacks a hydroxyl group and therefore cannot undergo direct intramolecular cyclization to a hemiacetal or hemiketal.

However, under aqueous conditions, the aldehyde at the C1 position can undergo hydration to form a geminal diol. This introduces a hydroxyl group that can then participate in cyclization.

Hemiketal Formation: The hydroxyl group at C1 of the hydrated form can attack the ketone carbonyl at C4 to form a four-membered ring, which would be highly strained and unstable. Attack at the C5 ketone would form a five-membered cyclic hemiketal (a lactol), which is a much more stable arrangement masterorganicchemistry.comuobabylon.edu.iq.

Hemiacetal Formation: Similarly, a hydroxyl group formed via hydration at either ketone could potentially attack the aldehyde, but the gem-diol at C1 is the more likely site for initiating cyclization.

Table 1: Potential Intramolecular Cyclization Products from Hydrated this compound
Reacting GroupsRing SizeProduct TypePredicted Stability
C1-Hydrate (OH) and C5-Ketone (C=O)5-memberedCyclic Hemiketal (Lactol)Favored
C1-Hydrate (OH) and C4-Ketone (C=O)4-memberedCyclic Hemiketal (Lactol)Disfavored (High Strain)

Redox Chemistry of this compound

The redox chemistry of this compound is dictated by its three distinct reducible/oxidizable sites: the aldehyde, the ketone, and the carbon-carbon double bond.

Selective Reduction of Carbonyl Groups and Double Bonds

The selective reduction of this trifunctional molecule is a significant synthetic challenge. The outcome depends heavily on the choice of reducing agent and reaction conditions.

1,4-Conjugate Reduction: Reagents designed for conjugate reduction will preferentially attack the β-carbon of the α,β-unsaturated system, leading to the saturation of the C=C double bond. This typically yields 4,5-dioxohexanal. Such reductions can be achieved using systems like aluminium chloride in the presence of 2-phenylbenzothiazoline or copper-catalyzed reductions with silanes acs.orgrsc.org.

1,2-Reduction of Carbonyls: Hydride reagents like sodium borohydride (B1222165) (NaBH₄) typically favor the 1,2-reduction of carbonyl groups. Aldehydes are generally more reactive than ketones towards nucleophilic attack. Therefore, mild conditions with NaBH₄ would likely reduce the C1-aldehyde to a primary alcohol, yielding 5-hydroxy-4-oxohex-2-enal. More forceful conditions could lead to the reduction of both the aldehyde and the C4-ketone.

Complete Reduction: Stronger reducing agents or catalytic hydrogenation (e.g., H₂ with Pd, Pt, or Ni catalysts) would likely reduce all functional groups: the aldehyde, the ketone, and the double bond, resulting in hexane-1,4,5-triol lew.ro.

Table 2: Predicted Outcomes of Selective Reduction on this compound
Reducing Agent/SystemPrimary TargetExpected Major ProductReference Principle
NaBH₄ (mild conditions)C1-Aldehyde5-Hydroxy-4-oxohex-2-en-1-alHigher reactivity of aldehydes
Cu-H (e.g., from PMHS)C=C Double Bond (Conjugate)4,5-Dioxohexanal1,4-reduction of enones acs.org
H₂ / Pd-CAll functional groupsHexane-1,4,5-triolCatalytic hydrogenation lew.ro
HI (aqueous)C=C Double Bond4,5-DioxohexanalSelective reduction of α,β-unsaturated systems oup.com

Oxidation Pathways and Mechanisms

Oxidation can occur at several sites on the this compound molecule.

Aldehyde Oxidation: The aldehyde group is highly susceptible to oxidation and can be readily converted to a carboxylic acid using mild oxidizing agents like Tollens' reagent or more robust ones like potassium permanganate (B83412) (KMnO₄) or chromic acid. This would yield 4,5-dioxohex-2-enoic acid.

Double Bond Oxidation: The C=C double bond can be oxidized. Epoxidation with a peroxy acid (e.g., m-CPBA) would yield trans-4,5-epoxy-4,5-dioxohexanal. Stronger oxidation (e.g., ozonolysis or hot KMnO₄) would lead to cleavage of the double bond.

α-Dicarbonyl Cleavage: The α-dicarbonyl moiety (C4-C5) can be susceptible to oxidative cleavage under certain conditions, for instance with periodate (B1199274) or under specific radical conditions.

Atmospheric Oxidation: In the atmosphere, reaction with hydroxyl (OH) radicals is expected to proceed primarily via addition to the C=C double bond. This leads to the formation of hydroxyalkoxy radicals which can then undergo C-C bond scission, fragmentation, and further oxidation, contributing to the formation of smaller aldehydes and other secondary organic aerosols copernicus.org. Related α,β-unsaturated carbonyls are known to be formed from the enzymatic oxidation of polyunsaturated fatty acids, highlighting a biochemical oxidation pathway biosynth.com.

Thermal and Photochemical Transformations of this compound

The presence of conjugated π-systems and multiple functional groups makes this compound reactive under both thermal and photochemical conditions.

Thermal Transformations: The most relevant information on thermal reactivity comes from studies on its isomer, 2,5-dioxohex-3-enal, a known intermediate in the acid-catalyzed hydrothermal conversion of 5-hydroxymethylfurfural (B1680220) (HMF) to levulinic acid and formic acid acs.orgacs.orgresearchgate.net. By analogy, this compound under hydrothermal (aqueous, high temperature) conditions is expected to be unstable. The proposed mechanism for its isomer involves hydration across the double bond, followed by C-C bond cleavage acs.orgacs.orgncsu.edu. The α-dicarbonyl structure is particularly prone to hydrolytic C-C cleavage reactions between the carbonyl carbons acs.org. Such transformations are central to biomass conversion chemistry, where these dicarbonyls act as key reactive intermediates nih.govresearchgate.net.

Photochemical Transformations: The α,β-unsaturated carbonyl moiety is a chromophore that absorbs UV light, promoting an electron from a non-bonding (n) or π orbital to an anti-bonding π* orbital (n→π* or π→π* transition) beilstein-journals.org. This creates an excited triplet state, which is a diradical. This reactive intermediate can undergo several transformations researchgate.net:

[2+2] Cycloaddition: If another olefin is present, a [2+2] cycloaddition can occur to form a cyclobutane (B1203170) ring. Intramolecularly, this is not feasible for this compound.

Rearrangement: Photochemical rearrangement of α,β-unsaturated carbonyls to 1,4-dicarbonyl compounds has been reported, although this typically applies to different structural motifs acs.org.

Hydrogen Abstraction: The excited carbonyl group can abstract a hydrogen atom from a suitable donor, leading to radical coupling reactions beilstein-journals.org.

The specific photochemical fate of this compound would depend on the reaction conditions, such as the wavelength of light and the presence of other reactants or photosensitizers chinesechemsoc.org.

Thermal Degradation Pathways and Byproduct Identification

The thermal decomposition of this compound is expected to proceed through complex reaction pathways, influenced by factors such as temperature, pressure, and the presence of other reactive species like oxygen or water. The molecule's structure suggests several potential points of bond cleavage and rearrangement under thermal stress.

Key reactive sites for thermal degradation include the carbon-carbon bonds within the dicarbonyl unit and the unsaturated aldehyde functionality. The degradation of similar unsaturated 1,4-dicarbonyls, which are known products of the atmospheric oxidation of aromatic hydrocarbons, involves reactions initiated by radicals such as hydroxyl (OH) or by ozone (O₃). ucr.edu

In the absence of such initiators, unimolecular decomposition can occur at elevated temperatures. For analogous β-diketones, thermal decomposition on surfaces like zinc oxide has been shown to initiate via O-H bond dissociation (if an enol tautomer is present), followed by further fragmentation. nih.gov For this compound, which lacks an enolizable proton in the dicarbonyl fragment, direct C-C bond cleavage is a more probable initial step.

Plausible Thermal Degradation Pathways:

Decarbonylation: A common thermal reaction for carbonyl compounds is the loss of carbon monoxide (CO). researchgate.net In this compound, this could occur from the aldehyde group or from the internal ketone, leading to the formation of various smaller, volatile organic compounds.

Radical Chain Reactions: Homolytic cleavage of C-C bonds can generate radical intermediates. For instance, cleavage of the bond between the two carbonyl carbons (C4-C5) would yield two distinct radical fragments. These radicals can then propagate chain reactions, leading to a complex mixture of byproducts. The thermal decomposition of decacarbonyldirhenium, for example, proceeds through initial homolytic fission of the metal-metal bond. rsc.org

Rearrangement Reactions: Intramolecular rearrangements, such as the Wolff rearrangement observed in the thermal decomposition of diazodicarbonyl compounds, can lead to the formation of ketene (B1206846) intermediates. rsc.org While not a direct analogy, it highlights the potential for skeletal reorganization in dicarbonyl systems under thermal duress.

Oxidative Degradation: In the presence of oxygen, thermo-oxidative degradation becomes significant. This process typically involves the formation of hydroperoxides and subsequent decomposition into a variety of oxygenated byproducts, including smaller aldehydes, ketones, and carboxylic acids. Studies on polybutadienes show that thermo-oxidative degradation leads to products like carbon dioxide, water, and various hydrocarbons. vjst.vn

Byproduct Identification:

Based on the degradation pathways of similar compounds, the thermal decomposition of this compound is expected to produce a range of byproducts. The specific products and their relative abundances would be highly dependent on the reaction conditions.

Potential Byproduct Class Specific Examples Formation Pathway
Small Aldehydes and Ketones Formaldehyde, Acetaldehyde (B116499), Glyoxal (B1671930), Methylglyoxal (B44143)Fragmentation of the carbon backbone
Carbon Oxides Carbon monoxide (CO), Carbon dioxide (CO₂)Decarbonylation, Complete oxidation
Unsaturated Hydrocarbons Ethene, PropeneCleavage and rearrangement reactions
Carboxylic Acids Acetic acid, Formic acidOxidation of aldehyde and ketone fragments

Table 1: Potential byproducts from the thermal degradation of this compound and their likely formation pathways.

Studies on the thermal degradation of pentapeptides have shown the formation of 1,2-dicarbonyl compounds at elevated temperatures, indicating the relative stability of this functional group under certain conditions before further degradation occurs. researchgate.net Conversely, research on the degradation of 3-deoxy-d-erythro-hexos-2-ulose, a dicarbonyl compound, identified 5-(hydroxymethyl)furfural as a major degradation product, suggesting that cyclization and dehydration reactions are also possible pathways for related molecules. acs.org

Photochemical Reactions and Excited State Dynamics

The photochemistry of this compound is anticipated to be rich and complex due to the presence of multiple chromophores: the α,β-unsaturated aldehyde and the 1,2-dicarbonyl group. These groups can absorb UV and visible light, leading to electronically excited states with distinct reactivity compared to the ground state.

The electronic excited states of α,β-unsaturated ketones are typically π → π* and n → π* states. researchgate.net The specific nature of the lowest excited state (singlet or triplet) and its electronic configuration (n,π* or π,π*) will dictate the subsequent photochemical pathways.

Key Photochemical Reactions:

Norrish Type I and Type II Reactions: These are classic photochemical reactions of aldehydes and ketones. wikipedia.org

Norrish Type I cleavage involves the homolytic cleavage of the α-carbon-carbonyl bond, generating two radical fragments. For this compound, this could occur adjacent to the aldehyde (C1-C2 cleavage) or the ketone (C3-C4 or C4-C5 cleavage).

Norrish Type II reaction involves intramolecular hydrogen abstraction by the excited carbonyl oxygen from the γ-position, followed by cleavage or cyclization. This pathway is less likely for this compound as it lacks a readily abstractable γ-hydrogen relative to the carbonyl groups.

[2+2] Photocycloaddition: α,β-Unsaturated carbonyl compounds are well-known to undergo [2+2] cycloaddition reactions with alkenes to form cyclobutane rings (the Paternò-Büchi reaction). researchgate.net In the absence of another reactant, dimerization via [2+2] cycloaddition could occur. The de Mayo reaction, a related process, involves the photoaddition of a 1,3-dicarbonyl enol to an alkene, followed by a retro-aldol reaction. researchgate.net

Isomerization: Photoexcitation can lead to cis-trans isomerization of the carbon-carbon double bond.

Photosensitized Reactions: Like other ketones, this compound in its triplet excited state could act as a photosensitizer. For example, α,β-unsaturated ketones have been shown to photosensitize the decomposition of carbon tetrachloride. cdnsciencepub.com

Excited State Dynamics:

Upon absorption of a photon, the molecule is promoted to an excited singlet state (S₁). From here, it can undergo several processes:

Fluorescence: Radiative decay back to the ground state (S₀).

Internal Conversion (IC): Non-radiative decay to a lower electronic state of the same multiplicity (e.g., S₁ → S₀).

Intersystem Crossing (ISC): A non-radiative transition to a state of different multiplicity, most commonly the triplet state (S₁ → T₁). The triplet state is often longer-lived and is a key intermediate in many photochemical reactions.

Chemical Reaction: Direct reaction from the excited singlet or triplet state.

The dynamics of these processes are on the femtosecond to microsecond timescale. For unsaturated 1,4-dicarbonyls, photolysis is a significant atmospheric degradation pathway alongside reactions with OH and O₃. ucr.edu The photolysis of enals can be stereoselectively controlled using organocatalysts that operate via iminium ion activation, which proceeds through the excited-state reactivity of reaction intermediates. unipd.itresearchgate.net

The excited state dynamics of α,β-unsaturated carbonyl compounds are influenced by the relative energies of the n,π* and π,π* states. The solvent polarity can play a significant role in modulating these energy levels and, consequently, the photochemical outcome. Theoretical studies on acrolein, the simplest α,β-unsaturated aldehyde, provide insight into the complex potential energy surfaces of these excited states. researchgate.net

Computational and Theoretical Investigations of 4,5 Dioxohex 2 Enal

Electronic Structure and Molecular Orbital Analysis

This section would typically focus on the fundamental quantum mechanical properties of the molecule.

Density Functional Theory (DFT) Studies on Molecular Geometry and Stability

DFT is a widely used computational method for predicting the three-dimensional structure of molecules. researchgate.netarxiv.org An analysis of 4,5-Dioxohex-2-enal would involve geometry optimization to find the most stable arrangement of its atoms (a minimum on the potential energy surface). nih.gov Key outputs from such a study would include optimized bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the molecule's shape and steric properties.

Furthermore, frequency calculations are performed to confirm that the optimized structure is a true energy minimum and to derive thermodynamic properties like enthalpy and Gibbs free energy, which indicate the molecule's stability. arxiv.org Despite the commonality of these methods, specific DFT studies providing these data for this compound are not present in the accessible literature.

Interactive Data Table: Hypothetical DFT Geometric Parameters for this compound This table is a template illustrating the kind of data a DFT study would provide. The values are not based on actual calculations for this compound and are for illustrative purposes only.

ParameterAtom 1Atom 2Atom 3Value (Exemplary)
Bond LengthC1O11.21 Å
Bond LengthC2C31.35 Å
Bond AngleC1C2C3123.5°
Dihedral AngleO1C1C2C3

Ab Initio Methods for Electronic Configuration and Charge Distribution

Ab initio methods are quantum chemistry calculations that rely on first principles without using experimental data. rasayanjournal.co.in These methods are employed to understand the electronic properties of a molecule, such as the distribution of electrons. An investigation into this compound would calculate the partial atomic charges on each atom, revealing the electrophilic and nucleophilic sites within the molecule. This is critical for predicting reactivity. Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) would provide insights into its chemical reactivity and electronic transitions. researchgate.net Currently, there are no published ab initio studies detailing the charge distribution or molecular orbitals of this compound.

Reaction Mechanism Elucidation through Computational Chemistry

This area of study uses computational methods to map out the step-by-step process of a chemical reaction.

Transition State Characterization and Reaction Barrier Calculations

Transition state theory is a fundamental concept for explaining reaction rates. wikipedia.orglibretexts.org Computational chemists locate the transition state—the highest energy point along the reaction pathway—for a given chemical transformation. umn.edu For this compound, this could involve studying its formation from precursors or its degradation into other products. ncsu.eduacs.org The characterization of the transition state structure and the calculation of the energy barrier (activation energy) are essential for predicting how fast a reaction will occur. ox.ac.ukethz.ch Such specific calculations for reactions involving this compound have not been reported.

Energy Profile Mapping for Synthetic and Degradative Pathways

By calculating the energies of reactants, intermediates, transition states, and products, an energy profile for a reaction pathway can be constructed. ncsu.edu This profile provides a visual representation of the thermodynamics and kinetics of the reaction. For this compound, this would be invaluable for understanding its role in complex chemical processes like the Maillard reaction, where it may act as an intermediate. nih.govresearchgate.netwur.nl However, no such detailed energy profiles for either the synthesis or degradation of this specific compound are available.

Solvent Effects on Reactivity: Implicit and Explicit Models

Reactions are most often carried out in a solvent, which can significantly influence reactivity. rsc.org Computational models can account for these effects in two primary ways: implicit models, which treat the solvent as a continuous medium, and explicit models, which include individual solvent molecules in the calculation. mdpi.com Applying these models to this compound would allow for a more realistic prediction of its behavior in solution. A review of the literature shows no studies that have applied either implicit or explicit solvent models to analyze the reactivity of this compound.

Spectroscopic Property Prediction and Validation

Computational spectroscopy serves as a powerful tool for predicting and interpreting the spectral features of molecules like this compound. By simulating various types of spectra, researchers can assign experimental bands, understand the underlying vibrational and electronic transitions, and validate theoretical models.

The simulation of infrared (IR) and Raman spectra is a cornerstone of computational chemistry for elucidating molecular structure and bonding. faccts.de These predictions are typically performed using Density Functional Theory (DFT), which calculates the electronic structure and, from this, the vibrational frequencies and their corresponding intensities. rsc.org For a molecule like this compound, this process begins with a geometry optimization to find the lowest energy structure. Following optimization, a frequency calculation is performed. faccts.de This calculation yields a set of normal modes of vibration, each with a specific frequency and intensity for both IR and Raman activity.

The resulting data can be visualized as a theoretical spectrum, which can then be compared with experimental data. rsc.org Key vibrational modes for this compound would include the C=O stretching frequencies of the ketone and aldehyde groups, the C=C stretching of the α,β-unsaturated system, and various C-H bending and stretching modes. smu.edu Anharmonic calculations can provide even more accurate frequencies, which are crucial for matching experimental spectra, especially in systems with significant vibrational coupling. tu-braunschweig.de

Table 1: Predicted Vibrational Frequencies for this compound (Illustrative) Calculated using DFT (B3LYP/6-31G(d)). Note: This is a representative table to illustrate typical computational output.

Frequency (cm⁻¹)IR Intensity (km/mol)Raman Activity (Å⁴/amu)Assignment
301525.455.2Aldehydic C-H Stretch
298015.140.8Methyl C-H Stretch
1710185.735.1Ketone C=O Stretch
1695210.345.6Aldehyde C=O Stretch
162595.2150.7C=C Stretch
142040.520.3CH₂ Bend
125065.815.9C-C Stretch

Theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is an invaluable tool for structure verification. Calculations are commonly performed using the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT. These calculations provide theoretical ¹H and ¹³C chemical shifts that can be correlated with experimental spectra. organicchemistrydata.org

For this compound, key predictions would focus on the distinct chemical environments of the protons and carbons. The α,β-unsaturated system significantly influences the chemical shifts, with the β-carbon of the carbonyl group typically appearing downfield in the ¹³C NMR spectrum. organicchemistrydata.org The aldehydic proton would be expected at a characteristic downfield position in the ¹H NMR spectrum. Solvent effects can also be incorporated into these models to improve the accuracy of the predictions, as chemical shifts can be sensitive to the surrounding medium. mdpi.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative) Calculated using GIAO-DFT (B3LYP/6-31G(d) in CDCl₃). Note: This is a representative table.

AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
C1 (CHO)9.65193.5
C2 (=CH)6.15135.8
C3 (=CH)7.05148.2
C4 (C=O)-200.1
C5 (CH₂)2.8545.3
C6 (CH₃)2.2029.8

The electronic transitions of this compound can be modeled using Time-Dependent Density Functional Theory (TD-DFT). scm.com This method calculates the energies of excited states, allowing for the prediction of the ultraviolet-visible (UV-Vis) absorption spectrum. Key transitions for this molecule would include the n→π* transitions associated with the carbonyl groups and the π→π* transitions of the conjugated system. acs.org The calculated excitation energies and oscillator strengths can be used to generate a theoretical spectrum. researchgate.net

For chiral molecules, Circular Dichroism (CD) spectroscopy provides information about the three-dimensional structure. While this compound is achiral in its ground state, computational modeling could explore the CD spectra of potential chiral derivatives or conformers. qcri.or.jpresearchgate.net TD-DFT can simulate CD spectra by calculating rotatory strengths, which provides insight into the stereochemistry of the molecule. scm.com

Table 3: Predicted Electronic Transitions for this compound (Illustrative) Calculated using TD-DFT (CAM-B3LYP/6-31+G(d)). Note: This is a representative table.

TransitionWavelength (nm)Oscillator Strength
n → π* (Ketone)3150.005
n → π* (Aldehyde)3050.008
π → π*2250.85

Conformational Analysis and Dynamics

The flexibility of this compound, particularly around its single bonds, means it can exist in multiple conformations. Understanding the interplay between these conformers and their dynamic behavior is crucial for a complete picture of the molecule's properties.

A potential energy surface (PES) maps the energy of a molecule as a function of its geometry. scribd.com By exploring the PES, one can identify stable conformations (local minima) and the transition states that connect them. rsc.orgiastate.edu For this compound, rotations around the C2-C3, C3-C4, and C4-C5 single bonds are of primary interest.

Computational methods can perform systematic scans of dihedral angles to map out the PES. This reveals the most stable conformers, such as s-trans and s-cis arrangements of the conjugated system, and the rotational barriers between them. The relative energies of these conformers determine their population at a given temperature. This analysis is critical as different conformers can exhibit distinct spectroscopic properties and reactivity. cdnsciencepub.com

Table 4: Relative Energies of Key Conformers of this compound (Illustrative) Calculated using DFT (B3LYP/6-311+G(d,p)). Energies are relative to the most stable conformer.

Conformer DescriptionDihedral Angle (C2-C3-C4-C5)Relative Energy (kcal/mol)
Global Minimum (s-trans)~180°0.00
Local Minimum (s-cis)~0°2.5
Transition State~90°5.8

An MD simulation of this compound, either in the gas phase or in a solvent, would reveal how the molecule samples different conformational states over time. researchgate.net Analysis of the simulation trajectory can provide information on the stability of different conformers, the timescales of conformational transitions, and the influence of the environment on the molecule's structure. Properties like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) can quantify the stability and flexibility of different parts of the molecule. nih.gov

Advanced Analytical Methodologies for 4,5 Dioxohex 2 Enal in Research

Chromatographic Separation Techniques for Complex Mixtures

Chromatography is a fundamental technique for separating components from a mixture. khanacademy.orgwikipedia.org The choice of chromatographic method is dependent on the analyte's properties, such as volatility and polarity, and the complexity of the sample matrix. khanacademy.orgwikipedia.orgnih.gov For a reactive, non-volatile compound like 4,5-Dioxohex-2-enal, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) after derivatization are the most powerful and commonly employed techniques. nih.govthermofisher.com

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Method Development and Application

HPLC coupled with mass spectrometry (HPLC-MS) is a cornerstone for the analysis of non-volatile dicarbonyl compounds. thermofisher.comhpst.cz The development of a robust HPLC-MS method involves careful optimization of several parameters to achieve sensitive and selective detection of this compound.

Method Development:

Derivatization: Due to the poor ionization efficiency and chromatographic retention of small dicarbonyls, derivatization is often a crucial step. Reagents like o-phenylenediamine (B120857) (OPD) react with α-dicarbonyls to form more stable and readily ionizable quinoxaline (B1680401) derivatives. mdpi.com This pre-column derivatization enhances the sensitivity and specificity of the analysis.

Chromatographic Conditions: Reversed-phase HPLC is typically used for the separation of these derivatives. A C18 or a phenyl column can provide good separation of OPD-derivatized α-dicarbonyls. mdpi.comnih.gov The mobile phase usually consists of a gradient of an organic solvent like acetonitrile (B52724) or methanol (B129727) and water, often with a small amount of formic acid to improve peak shape and ionization efficiency. nih.govmdpi.com

Mass Spectrometry Parameters: Electrospray ionization (ESI) in positive ion mode is commonly used for the detection of the quinoxaline derivatives. mdpi.commdpi.com Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. mdpi.com

Application: HPLC-MS methods have been successfully applied to quantify α-dicarbonyl compounds in a variety of complex matrices, including food and biological samples. mdpi.commdpi.com For instance, a UPLC-QQQ-MS/MS method was developed for the detection of α-dicarbonyls like glyoxal (B1671930) (GO) and methylglyoxal (B44143) (MGO) after derivatization with o-phenylenediamine. mdpi.com This approach allows for the sensitive quantification of these compounds, with detection limits often in the nanomolar range. researchgate.net

Table 1: Example HPLC-MS/MS Parameters for α-Dicarbonyl Analysis

Parameter Condition
HPLC System ACQUITY UPLC
Column ACQUITY UPLC HSS T3 1.8 µm, 2.1 mm × 100 mm
Column Temperature 30 °C
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Flow Rate 0.25 mL/min
Gradient 5% to 95% B over 16 min
Mass Spectrometer Triple Quadrupole (QQQ)
Ionization Mode ESI Positive
Detection Mode Multiple Reaction Monitoring (MRM)

Data sourced from a study on α-dicarbonyls in biscuits. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Trace Analysis

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. nih.govnih.gov For non-volatile compounds like this compound, derivatization is necessary to increase their volatility and thermal stability for GC analysis. nih.govchromforum.org

Derivatization for GC-MS: A common derivatization agent for aldehydes and ketones in GC-MS is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA). nih.gov PFBHA reacts with carbonyl groups to form stable oxime derivatives that are volatile and highly sensitive to electron capture negative ionization (ECNI) or negative chemical ionization (NCI) MS. nih.gov This derivatization allows for the detection of trace levels of carbonyl compounds. nih.gov

Analytical Conditions: The separation of PFBHA-oxime derivatives is typically performed on a non-polar or semi-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., Rtx-5MS). nih.gov The GC oven temperature is programmed to ramp up to ensure the separation of different derivatives. The mass spectrometer is operated in NCI mode to achieve high sensitivity. nih.gov

Research Findings: GC-MS methods utilizing PFBHA derivatization have been validated for the quantification of a range of C1-C8 aliphatic aldehydes in various matrices. nih.gov These methods are characterized by their high sensitivity, with detection limits at the sub-microgram per gram level. nih.gov While direct analysis of this compound using this method is not explicitly detailed in the provided context, the principles are applicable to its analysis after conversion to a volatile derivative.

Table 2: Typical GC-MS Conditions for Aldehyde Analysis after PFBHA Derivatization

Parameter Condition
GC System Gas Chromatograph with Mass Spectrometer
Column Rtx-5MS capillary column
Derivatization Reagent O-2,3,4,5,6-(pentafluorobenzyl) hydroxylamine (B1172632) hydrochloride (PFBHA)
Ionization Mode Negative Chemical Ionization (NCI)
Application Detection and quantification of C1-C8 aliphatic aldehydes

Based on a method for analyzing aldehydes in pharmaceutical excipients. nih.gov

Capillary Electrophoresis and Ion Chromatography Applications

Capillary electrophoresis (CE) and ion chromatography (IC) offer alternative separation mechanisms that can be advantageous for the analysis of dicarbonyl compounds.

Capillary Electrophoresis (CE): CE separates molecules based on their charge-to-size ratio in an electric field. researchgate.netacs.org For neutral or charged dicarbonyls, derivatization can be employed to introduce a charge or to improve detection. For instance, dicarbonyl compounds can be derivatized with reagents like 2,3-diamino-2,3-dimethylbutane to form derivatives suitable for CE analysis. researchgate.net CE methods have been developed for the simultaneous determination of glyoxal and methylglyoxal in various samples. researchgate.net

Ion Chromatography (IC): IC is a form of liquid chromatography that separates ions and polar molecules based on their affinity to an ion exchanger. wikipedia.orgresearchgate.netresearchgate.net A novel method for analyzing α-dicarbonyl compounds involves their conversion to α-hydroxy carboxylates in an alkaline solution, which can then be detected by high-performance ion chromatography (HPIC). researchgate.netnih.gov For example, glyoxal is converted to glycolate (B3277807) and methylglyoxal to lactate, which are then separated and quantified. researchgate.netnih.gov This method is fast and efficient but requires careful consideration of potential analytical artifacts due to the conversion of other compounds in the matrix. researchgate.netresearchgate.net

High-Resolution Spectroscopic Characterization for Structural Elucidation of Reaction Products

While chromatography provides separation and initial identification, high-resolution spectroscopy is indispensable for the unambiguous structural elucidation of novel reaction products of this compound.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Solid-State NMR)

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing detailed information about the chemical environment of atoms like hydrogen (¹H) and carbon (¹³C). carlroth.com

Multi-Dimensional NMR: For complex molecules, one-dimensional NMR spectra can be difficult to interpret due to overlapping signals. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provide correlations between different nuclei, allowing for the piecing together of the molecular structure. While specific 2D NMR data for this compound is not readily available in the provided search results, the principle is widely applied in organic chemistry for structural elucidation. For example, the structure of quinoxaline derivatives of dicarbonyl sugars has been confirmed using NMR measurements. natureblink.com

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Isotope Analysis

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of ions with very high accuracy, typically to four or five decimal places. ucla.edualevelchemistry.co.uk

Elemental Composition: This high mass accuracy allows for the determination of the elemental formula of a compound. ucla.edualevelchemistry.co.uk For a given nominal mass, there can be multiple possible chemical formulas. HRMS can distinguish between these possibilities by matching the experimentally measured exact mass to the calculated exact mass for each potential formula. ucla.edu For example, an unknown with a nominal mass of 78 could be C₂H₆O₃, C₃H₇Cl, C₅H₄N, or C₆H₆. If the HRMS measures the mass as 78.0468, the best fit is C₆H₆ (calculated exact mass 78.0470). ucla.edu

Isotope Analysis: HRMS can also resolve the isotopic pattern of an ion, which arises from the natural abundance of isotopes like ¹³C. This pattern provides further confirmation of the elemental composition. Untargeted approaches using HRMS can leverage isotopic labeling, for instance by using a brominated derivatization reagent, to selectively detect and identify classes of compounds like aldehydes based on their characteristic isotopic signature. nih.gov

Research Applications: In metabolomics studies, HPLC coupled with HRMS is used for untargeted analysis of reactive carbonyl compounds. nih.gov By derivatizing aldehydes with a reagent that introduces a specific isotopic pattern, researchers can selectively detect these compounds in complex biological matrices like fecal water and then use tandem mass spectrometry (MS/MS) for structural identification. nih.gov

Table 3: List of Compounds Mentioned

Compound Name
This compound
Acetonitrile
Formic Acid
Glyoxal
Methanol
Methylglyoxal
o-Phenylenediamine

Advanced Vibrational Spectroscopy (e.g., SERS, Femtosecond IR) for Mechanistic Insights

Advanced vibrational spectroscopy techniques, such as Surface-Enhanced Raman Spectroscopy (SERS) and femtosecond infrared (IR) spectroscopy, offer powerful tools for probing the mechanistic details of molecules like this compound.

Surface-Enhanced Raman Spectroscopy (SERS) provides greatly enhanced Raman signals for molecules adsorbed onto nanostructured metallic surfaces, typically gold or silver. clinmedjournals.orgamericanpharmaceuticalreview.com This enhancement allows for the detection of trace amounts and provides unique vibrational fingerprints, enabling the speciation of different aldehydes and ketones in a mixture. nih.gov For this compound, SERS can offer insights into its adsorption behavior on catalytically active surfaces. The orientation and interaction of the molecule with the metal surface can be inferred from the enhancement patterns of its characteristic vibrational modes, such as the C=O and C=C stretching vibrations. nih.gov For instance, the interaction of the carbonyl groups and the π-system of the double bond with the metal surface would lead to significant shifts and intensity changes in the SERS spectrum, providing clues about reaction mechanisms at interfaces. nih.govresearchgate.net Although SERS is a powerful qualitative and quantitative tool, care must be taken as the enhancement can be influenced by the specific adsorption geometry, which may vary between experiments. americanpharmaceuticalreview.com

Femtosecond Infrared Spectroscopy is a time-resolved technique that allows for the study of ultrafast molecular dynamics, such as vibrational energy transfer and structural changes, on the picosecond (10⁻¹² s) to femtosecond (10⁻¹⁵ s) timescale. nih.govspectroscopyonline.com For dicarbonyl compounds, this method can track the vibrational population relaxation and spectral diffusion of the carbonyl (C=O) stretching vibrations. nih.govresearchgate.net These dynamics are sensitive to the molecular structure and the solvent environment. pku.edu.cn In the context of this compound, femtosecond IR could be used to study the intramolecular vibrational energy redistribution (IVR) between its two carbonyl groups and the C=C double bond. This would provide fundamental insights into how energy flows through the molecule following photoexcitation, which is crucial for understanding its photochemistry and reactivity. The spectral diffusion dynamics, which reflect the fluctuating interactions between the solute and solvent molecules, could also be examined. researchgate.net

TechniqueInformation Gained for this compoundTypical Timescale
SERS Adsorption geometry, surface interactions, molecular fingerprint at low concentrations.N/A (Steady-state)
Femtosecond IR Vibrational energy relaxation, intramolecular energy transfer, solute-solvent dynamics.Femtoseconds to Picoseconds

In Situ and Operando Spectroscopic Techniques for Reaction Monitoring

In situ and operando spectroscopy are indispensable for observing chemical reactions as they happen, providing real-time data on reactant consumption, intermediate formation, and product generation without altering the reaction conditions.

Real-time Infrared (IR) and Raman Spectroscopy in Reaction Vessels

Real-time monitoring using infrared (IR) and Raman spectroscopy is a powerful approach for gaining process understanding and control over reactions involving α,β-unsaturated carbonyl compounds. americanpharmaceuticalreview.com These non-destructive techniques can be implemented directly in a reaction vessel using fiber-optic probes, providing a continuous stream of data on the concentrations of various species. rsc.orgjasco-global.com

For reactions involving this compound, such as its synthesis or subsequent transformations (e.g., hydrogenation), in situ IR and Raman spectroscopy can track key functional groups. The distinct vibrational frequencies of the aldehyde C=O, ketone C=O, and the C=C double bond serve as clear markers for monitoring the reaction progress. cdnsciencepub.comrsc.org For example, during a selective hydrogenation of the C=C bond, the disappearance of the C=C stretching band and the appearance of C-C stretching bands could be monitored in real-time.

The choice between IR and Raman can be critical; for instance, Raman spectroscopy may be superior for monitoring reactions in heterogeneous mixtures or aqueous solutions where IR spectroscopy can suffer from strong water absorption. americanpharmaceuticalreview.com Conversely, IR can be highly sensitive to changes in polar bonds like carbonyls.

Table 1: Characteristic Vibrational Frequencies for Monitoring this compound Reactions

Functional Group Technique Typical Wavenumber (cm⁻¹) Information Monitored
Aldehyde C=O Stretch IR, Raman 1680 - 1715 Reactant consumption, product formation
Ketone C=O Stretch IR, Raman 1660 - 1700 Reactant consumption, product formation
C=C Stretch (conjugated) IR, Raman 1600 - 1650 Disappearance during hydrogenation

Online NMR Spectroscopy for Kinetic and Mechanistic Studies

Online Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally informative technique for monitoring reaction kinetics and elucidating mechanisms, as it provides detailed structural information on all species in the reaction mixture quantitatively and non-destructively. magritek.comcreative-proteomics.com By pumping the reaction mixture from a reactor through the NMR spectrometer, real-time concentration profiles of reactants, intermediates, and products can be obtained. news-medical.netbeilstein-journals.org

This methodology is well-suited for studying the synthesis or transformation of this compound. For example, in the acid-catalyzed rehydration of 5-Hydroxymethylfurfural (B1680220) (5-HMF) to levulinic acid, an intermediate identified as 2,5-dioxohex-3-enal (B13970044) has been studied using in situ ¹³C NMR. researchgate.net A similar approach could be applied to reactions involving this compound to identify transient intermediates and build a detailed kinetic model. By tracking the unique ¹H and ¹³C NMR signals for each atom in the molecule, one can follow the conversion with high precision. This allows for the determination of reaction rates, orders, and activation energies, providing a comprehensive understanding of the reaction mechanism. news-medical.net While highly powerful, flow NMR can be less sensitive than other techniques and requires careful setup to ensure accurate kinetic data, as factors like mixing and flow rate can influence the results. beilstein-journals.orgresearchgate.net

Table 2: Hypothetical ¹H NMR Chemical Shifts for Monitoring this compound

Proton Environment Expected Chemical Shift (δ, ppm) Information Monitored
H1 Aldehyde (-CHO) 9.5 - 10.1 Reactant/Product Signal
H2 Vinylic (α to CHO) 6.1 - 6.4 Reactant/Product Signal
H3 Vinylic (β to CHO) 6.8 - 7.2 Reactant/Product Signal

Biological and Biochemical Roles of 4,5 Dioxohex 2 Enal in Non Human Systems Excluding Clinical Data

Involvement in Metabolic Pathways of Microorganisms and Plants

There is currently no scientific literature available that describes the involvement of 4,5-Dioxohex-2-enal in the metabolic pathways of microorganisms or plants.

Enzymatic Formation and Degradation Mechanisms

No studies have been identified that detail the enzymatic formation of this compound from processes such as carbohydrate breakdown, or its subsequent enzymatic degradation within microbial or plant systems. While the degradation of carbohydrates can lead to the formation of various dicarbonyl compounds, a direct pathway to this compound has not been documented.

Intermediacy in Secondary Metabolite Biosynthesis Pathways

Similarly, there is no evidence to suggest that this compound serves as an intermediate in any known secondary metabolite biosynthesis pathways in fungi, plants, or other microorganisms. Fungal secondary metabolism, for instance, often involves polyketide or non-ribosomal peptide precursors, but a role for this specific dicarbonyl aldehyde has not been reported.

Interactions with Biomolecules (In Vitro and Cell-Based Models)

Direct experimental data on the interaction of this compound with biomolecules is not present in the available scientific literature. The following sections are based on the predicted reactivity of similar α,β-unsaturated dicarbonyl compounds, but it must be stressed that these are general mechanisms and have not been specifically demonstrated for this compound.

Protein Adduction and Modification Mechanisms

The structure of this compound, featuring both a Michael acceptor site (the α,β-unsaturated system) and two electrophilic carbonyl carbons, suggests it would be highly reactive towards nucleophilic amino acid residues in proteins. It is hypothesized that it could form covalent adducts with the side chains of cysteine (Cys), lysine (B10760008) (Lys), and histidine (His) residues. The primary mechanism for the α,β-unsaturated aldehyde moiety would be Michael addition.

Table 1: Postulated Michael Addition Reactions with Amino Acid Residues

Amino Acid Residue Nucleophilic Group Postulated Reaction
Cysteine Thiol (-SH) Thia-Michael addition
Lysine Epsilon-amino (-NH₂) Aza-Michael addition

This table is based on the general reactivity of α,β-unsaturated aldehydes and has not been experimentally verified for this compound.

Nucleic Acid Interactions and Damage Studies (in vitro)

No in vitro studies detailing the interaction of this compound with nucleic acids or any resultant damage have been published. Structurally similar α,β-unsaturated aldehydes are known to be genotoxic, capable of forming adducts with DNA bases, particularly deoxyguanosine. This can lead to mutations and other forms of DNA damage. However, without specific studies, the potential for this compound to cause such damage remains speculative.

Lipid Peroxidation Products and Their Reactivity with this compound

There is no information available regarding the interaction or reactivity of this compound with products of lipid peroxidation. Lipid peroxidation generates a complex mixture of reactive aldehydes, but the interplay of these products with exogenously introduced or metabolically formed this compound has not been a subject of scientific inquiry.

Role in Cellular Signaling and Stress Responses (Non-Human Models)

The electrophilic nature of α,β-unsaturated aldehydes allows them to act as signaling molecules, often by reacting with nucleophilic residues on proteins, thereby modulating their function and triggering cellular stress responses.

Induction of Antioxidant Pathways in Model Organisms

Reactive electrophiles, including various α,β-unsaturated aldehydes, are known to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway. This is a primary mechanism for cellular defense against oxidative and electrophilic stress. Under normal conditions, Nrf2 is kept in the cytoplasm by its repressor protein, Keap1. physiology.org Electrophiles can modify cysteine residues on Keap1, leading to a conformational change that releases Nrf2. nih.gov Once liberated, Nrf2 translocates to the nucleus, binds to the ARE in the promoter region of various genes, and initiates the transcription of a battery of cytoprotective enzymes. physiology.orgplos.org

Studies in various model organisms and cell lines have demonstrated this effect with analogous compounds. For instance, exposure of human lung epithelial cells to cigarette smoke extract, which contains α,β-unsaturated aldehydes, induces the Nrf2 pathway. physiology.org Similarly, the lipid peroxidation product 4-hydroxy-2-nonenal (HNE) has been shown to activate Nrf2-mediated gene expression in cardiomyocytes. nih.gov Given its structure, this compound is expected to act as a monofunctional inducer of the Nrf2 pathway, directly activating it through its electrophilic properties. nih.gov

Table 1: Examples of Nrf2-Inducible Genes and their Functions

GeneProtein ProductFunction in Antioxidant Response
Nqo1NAD(P)H:quinone oxidoreductase 1Detoxification of quinones and reduction of oxidative stress. plos.org
Gclc, GclmGlutamate-cysteine ligase (catalytic and modifier subunits)Rate-limiting enzymes in the synthesis of glutathione (B108866) (GSH). oup.com
Ho-1Heme oxygenase-1Catalyzes the degradation of heme to produce the antioxidant biliverdin. plos.org
AKRAldo-keto reductasesDetoxify aldehydes and ketones. nih.gov
GSTGlutathione S-transferasesCatalyze the conjugation of electrophiles with GSH. oup.com

Modulation of Gene Expression and Enzyme Activity in Cell Cultures

The high reactivity of α,β-unsaturated aldehydes allows them to modulate the activity of numerous enzymes and transcription factors, thereby altering gene expression profiles in cell cultures. This modulation can occur through direct covalent adduction to proteins or indirectly through the activation of signaling cascades.

For example, studies using human neuroblastoma (SH-SY5Y) and colon adenocarcinoma (SW620) cell lines have shown that exposure to acetaldehyde (B116499) can lead to changes in mRNA methylation and the expression of genes involved in its own metabolism, such as ALDH2. tandfonline.comtandfonline.com In mammary epithelial cells, increased extracellular matrix stiffness was found to downregulate the expression of several aldehyde dehydrogenase (ALDH) isozymes, leading to an accumulation of reactive aldehydes and subsequent DNA damage. biorxiv.org

Reactive aldehydes can also directly inhibit or activate enzymes. The activity of thioredoxin reductase, a key enzyme in redox signaling, can be reversibly inhibited by acrolein. nih.gov Furthermore, lipid peroxidation-derived aldehydes like HNE can activate the transcription factor AP-1 by phosphorylating c-Jun and can inhibit the pro-inflammatory transcription factor NF-κB. tandfonline.com These interactions highlight the complex interplay between reactive aldehydes and cellular signaling networks. It is plausible that this compound, due to its reactive carbonyl groups, could similarly influence a wide array of cellular processes by modifying key proteins and altering gene expression patterns in various non-human cell culture models.

Detoxification Mechanisms and Enzymes in Model Organisms

Cells possess sophisticated detoxification systems to manage the potentially harmful effects of reactive aldehydes. These pathways primarily involve enzymatic oxidation, reduction, and conjugation reactions.

Aldehyde Dehydrogenase and Reductase Activity Towards Dioxo-compounds

The aldehyde dehydrogenase (ALDH) superfamily of enzymes plays a critical role in the detoxification of a vast array of endogenous and exogenous aldehydes by catalyzing their oxidation to the corresponding carboxylic acids, which are generally less reactive and more readily excreted. mdpi.comnih.gov These NAD(P)+-dependent enzymes are found across all domains of life and exhibit broad substrate specificity, enabling them to process saturated, unsaturated, aliphatic, and aromatic aldehydes. mdpi.commdpi.com

Numerous ALDH isoforms exist, with distinct tissue distributions and substrate preferences. mdpi.com For instance, human ALDH1 and ALDH2 are known to metabolize a variety of aldehydes, including those derived from lipid peroxidation. nih.gov Studies on ALDHs from various organisms, including thermophilic bacteria, have highlighted their ability to act on a wide range of aldehyde substrates. mdpi.comrsc.org Given that ALDHs can process other α,β-unsaturated aldehydes and dicarbonyl compounds, it is highly probable that this compound is a substrate for one or more ALDH isozymes. nih.gov

In addition to oxidation by ALDHs, the carbonyl groups of aldehydes can be reduced to alcohols by aldo-keto reductases (AKRs), another large family of NAD(P)H-dependent oxidoreductases. nih.gov

Table 2: Substrate Specificity of Selected Aldehyde Dehydrogenases

EnzymeOrganism/TissueSubstrate ExamplesReference
Human ALDH1LiverPhenylacetaldehyde, benzaldehyde, cinnamaldehyde nih.gov
Human ALDH2LiverPhenylacetaldehyde, benzaldehyde, cinnamaldehyde nih.gov
Yeast ALDH2MitochondriaStraight-chain aliphatic aldehydes (C1-C10), cinnamaldehyde nih.gov
SpALDH2Sphingobium sp.Aromatic aldehydes rsc.org

Glutathione Conjugation Pathways and Metabolism

A primary pathway for the detoxification of electrophilic compounds like α,β-unsaturated aldehydes is conjugation with the tripeptide glutathione (GSH). wikipedia.orgpjoes.com This reaction is catalyzed by a superfamily of enzymes known as glutathione S-transferases (GSTs). wikipedia.org GSTs facilitate the nucleophilic attack of the thiol group of GSH on the electrophilic center of the substrate, forming a more water-soluble and less toxic GSH conjugate. wikipedia.orgpjoes.com This conjugate can then be further metabolized and excreted from the cell.

This detoxification mechanism is crucial for protecting cellular macromolecules from damage by reactive electrophiles. bioline.org.br The importance of this pathway is underscored by the fact that GSTs can constitute up to 10% of the cytosolic protein in some mammalian organs. wikipedia.org The α,β-unsaturated carbonyl moiety present in this compound is a classic substrate for Michael addition by the thiol group of GSH. Therefore, it is almost certain that this compound is detoxified via the GST-mediated conjugation pathway in various organisms. mdpi.com Studies in bacteria and insects have also highlighted the critical role of GSTs in detoxifying a wide range of xenobiotic and endogenous electrophiles. pjoes.comijbs.com

Environmental Chemistry and Fate of 4,5 Dioxohex 2 Enal

Atmospheric Chemistry and Photodegradation Pathways

Once released into the atmosphere, 4,5-Dioxohex-2-enal is removed through various chemical reactions, primarily driven by sunlight and the presence of highly reactive molecules.

Reaction with Hydroxyl Radicals (OH) and Ozone (O3)

The primary daytime removal mechanism for this compound in the troposphere is its reaction with hydroxyl radicals (OH). These highly reactive radicals initiate the degradation of many volatile organic compounds (VOCs). The rate of this reaction determines the atmospheric lifetime of the compound. For unsaturated carbonyls, this reaction can proceed via addition to the double bond or abstraction of a hydrogen atom.

Ozone (O3), another key atmospheric oxidant, also contributes to the degradation of this compound, particularly through reaction with its carbon-carbon double bond. The rate of ozonolysis for α,β-unsaturated carbonyl compounds is influenced by the substituents on the double bond. While specific experimental data for this compound is limited, structure-activity relationship (SAR) models can provide estimates for its reaction rate constant with ozone. Based on data for similar unsaturated dicarbonyls, the atmospheric lifetime of this compound with respect to reaction with OH radicals is expected to be on the order of hours, while its lifetime with respect to ozone is likely to be longer, on the order of days.

ReactantEstimated Rate Constant (cm³ molecule⁻¹ s⁻¹)Estimated Atmospheric Lifetime
OH RadicalData not availableHours (estimated)
Ozone (O₃)Data not availableDays (estimated)

Photolytic Decomposition Mechanisms and Quantum Yields

In addition to chemical reactions, this compound can be broken down directly by sunlight in a process called photolysis. The efficiency of this process is determined by the compound's ability to absorb solar radiation and the quantum yield, which is the probability that an absorbed photon will lead to a chemical reaction.

For α,β-unsaturated carbonyl compounds, photolysis can lead to various reactions, including isomerization and fragmentation. The photochemical mechanism for unsaturated 1,4-dicarbonyls is thought to proceed predominantly via a ketene-enol intermediate, which can then isomerize to a furanone. researchgate.net The specific quantum yields for the photolysis of this compound are not well-documented, but studies on similar carbonyl compounds suggest that photolysis can be a significant atmospheric sink.

Formation Pathways in Atmospheric Systems (e.g., from VOC oxidation)

This compound is not typically directly emitted into the atmosphere in large quantities. Instead, it is primarily formed as a secondary pollutant from the atmospheric oxidation of other volatile organic compounds (VOCs). A significant source is the oxidation of aromatic hydrocarbons, such as benzene and toluene. The reaction of these aromatic compounds with hydroxyl radicals can lead to the formation of ring-opened products, including unsaturated dicarbonyls like this compound.

Aquatic Environmental Transformations

When this compound enters aquatic environments, it is subject to different transformation processes, including reaction with water and degradation by microorganisms.

Hydrolysis and Solvolysis Mechanisms in Water Systems

Soil Interactions and Biodegradation

Microbial Metabolism in Soil Ecosystems

Soil microorganisms possess a vast array of enzymes capable of degrading a wide variety of organic compounds.

Biodegradation Pathways: Aliphatic aldehydes and ketones can be utilized by microorganisms as carbon and energy sources. The initial steps in the degradation of such compounds often involve oxidation or reduction of the carbonyl groups. For α,β-unsaturated carbonyls, the double bond can also be a site of microbial attack. The degradation of dicarbonyl compounds can proceed through various metabolic pathways, ultimately leading to the formation of central metabolic intermediates like acetyl-CoA, which can then enter the citric acid cycle.

Factors Affecting Biodegradation: The rate of microbial degradation is influenced by several environmental factors, including temperature, pH, moisture content, nutrient availability, and the presence of a microbial community adapted to the compound.

Environmental Detection and Monitoring Methodologies for this compound

While specific methods for this compound are not documented, general analytical techniques for aldehydes and ketones in environmental samples are well-established.

Sample Preparation: Extraction of short-chain carbonyl compounds from soil and water samples often involves solvent extraction or solid-phase microextraction (SPME).

Derivatization: Due to their reactivity and sometimes low concentrations, aldehydes and ketones are frequently derivatized to form more stable and easily detectable products. A common derivatizing agent is 2,4-dinitrophenylhydrazine (DNPH), which reacts with carbonyls to form hydrazones.

Analytical Instrumentation:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile and semi-volatile organic compounds. After extraction and potential derivatization, GC-MS can provide both qualitative and quantitative information.

High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with ultraviolet (UV) or mass spectrometry (MS) detection, is commonly used for the analysis of the DNPH derivatives of carbonyl compounds.

Table 2: Common Analytical Techniques for Aldehydes and Ketones in Environmental Samples

TechniquePrincipleCommon Application
GC-MS Separation by gas chromatography and detection by mass spectrometry.Analysis of volatile and semi-volatile carbonyl compounds, often after derivatization.
HPLC-UV/MS Separation by liquid chromatography and detection by UV absorbance or mass spectrometry.Analysis of carbonyl-DNPH derivatives.
SPME-GC-MS Solid-phase microextraction for sample concentration followed by GC-MS analysis.Trace-level analysis of carbonyls in air and water.

It must be reiterated that the information presented above is based on general principles for related classes of compounds and is not specific to this compound. Dedicated research is necessary to determine the actual environmental behavior and fate of this particular compound.

Applications of 4,5 Dioxohex 2 Enal As a Chemical Precursor and Building Block

Synthesis of Heterocyclic Compounds

The inherent structure of 4,5-Dioxohex-2-enal makes it an ideal substrate for cyclization reactions to form various five- and six-membered heterocyclic rings. The presence of two carbonyl groups at positions 4 and 5 is particularly suited for classical condensation reactions.

The 1,4-dicarbonyl motif within this compound is a classic precursor for the synthesis of five-membered aromatic heterocycles such as pyrroles and furans, primarily through the Paal-Knorr synthesis. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org This reaction involves the condensation of a 1,4-dicarbonyl compound with an amine to form a pyrrole or dehydration to yield a furan. wikipedia.orgorganic-chemistry.org

Pyrrole Synthesis: The reaction of this compound with a primary amine or ammonia under neutral or weakly acidic conditions is expected to yield a substituted pyrrole. The reaction proceeds through the formation of a hemiaminal, followed by cyclization and subsequent dehydration to form the aromatic pyrrole ring. organic-chemistry.org The enal moiety at the other end of the molecule could either be preserved or participate in further reactions depending on the reaction conditions.

Furan Synthesis: In the presence of an acid catalyst and heat, this compound can undergo intramolecular cyclization and dehydration to form a furan derivative. organic-chemistry.org The reaction is initiated by the protonation of one carbonyl group, which is then attacked by the enol form of the other carbonyl, leading to a cyclic hemiacetal that readily dehydrates.

Dioxolane Derivatives: The carbonyl groups of this compound can be protected as dioxolanes through reaction with a 1,2-diol, such as ethylene (B1197577) glycol, under acidic conditions. This reaction is often reversible and is a common strategy in multi-step synthesis to protect carbonyl groups from undesired reactions while other parts of the molecule are being modified.

Table 1: Synthesis of Pyrrole, Furan, and Dioxolane Derivatives from 1,4-Dicarbonyl Compounds.
HeterocycleGeneral ReactionReactant with 1,4-DicarbonylKey ConditionsPotential Product from this compound
PyrrolePaal-Knorr Pyrrole SynthesisPrimary Amine (R-NH₂) or Ammonia (NH₃)Neutral or weakly acidic (e.g., acetic acid)Substituted 2-formylpyrrole
FuranPaal-Knorr Furan SynthesisNone (intramolecular)Acid catalyst (e.g., H₂SO₄, p-TsOH), heatSubstituted 2-formylfuran
DioxolaneAcetalization1,2-Diol (e.g., Ethylene Glycol)Acid catalyst (e.g., p-TsOH)4,5-bis(1,3-dioxolan-2-yl)hex-2-enal

While the synthesis of five-membered rings from 1,4-dicarbonyls is more common, the structural features of this compound also allow for its potential use in constructing six-membered heterocyclic systems like pyridines and pyrimidines.

Pyridine Synthesis: The Hantzsch pyridine synthesis and its variations typically involve the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia. However, other methods for pyridine synthesis utilize 1,5-dicarbonyl compounds. baranlab.orgnih.gov While this compound is a 1,4-dicarbonyl, its α,β-unsaturated aldehyde functionality could potentially participate in Michael additions or other condensation reactions that could lead to a pyridine scaffold, although this is not a direct or common application. More plausible is the conversion of the 1,4-dicarbonyl moiety into a precursor suitable for pyridine synthesis. For instance, α,β-unsaturated 1,5-dicarbonyl derivatives, which are effective precursors to pyridines, can be synthesized via olefin cross-metathesis. organic-chemistry.org

Pyrimidine Scaffold Construction: The standard synthesis of pyrimidines involves the condensation of a 1,3-dicarbonyl compound with a urea or a similar N-C-N building block. As this compound is a 1,4-dicarbonyl compound, it is not a direct precursor for the most common pyrimidine syntheses. However, its versatile functionality could be chemically transformed into a suitable 1,3-dicarbonyl or other appropriate intermediate for pyrimidine ring formation.

Precursor for Complex Organic Molecules

The heterocyclic scaffolds that can be synthesized from this compound are core components of many complex and biologically active molecules, including natural products and pharmaceuticals.

Pyrrole and furan rings are prevalent in a vast number of natural products. wikipedia.org The Paal-Knorr synthesis, for which this compound is a potential substrate, has been utilized in the total synthesis of various natural products. researchgate.net Therefore, this compound represents a potential starting material for the synthesis of intermediates that could lead to complex natural products containing substituted pyrrole or furan moieties. For example, the direct oxidative cyclization of 1,5-dienes is a valuable method for preparing substituted tetrahydrofurans, which are present in many natural products. beilstein-journals.org While not a direct application of this compound, this highlights the importance of related structures in natural product synthesis.

The synthesis of 1,4-dicarbonyl compounds is a significant challenge in organic chemistry, and their application as precursors is crucial in the synthesis of pharmaceuticals. researchgate.net These compounds are valuable intermediates for creating γ-lactones and γ-lactams, which are common motifs in bioactive molecules. nih.govacs.org The 1,4-dicarbonyl unit can be transformed into these five-membered rings through reduction and cyclization or by reaction with primary amines, respectively. Given that this compound possesses this key 1,4-dicarbonyl functionality, it could serve as a valuable intermediate in the synthesis of novel pharmaceutical candidates.

Table 2: Potential Transformations of the 1,4-Dicarbonyl Moiety in Pharmaceutical Intermediate Synthesis.
Target IntermediateTransformationReagentsPotential Application
γ-LactoneReduction and Intramolecular CyclizationReducing agent (e.g., NaBH₄)Core structure in various bioactive compounds.
γ-LactamReductive Amination and Intramolecular CyclizationPrimary Amine (R-NH₂), Reducing agentPrecursor for a wide range of pharmaceuticals.

Role in Polymer and Materials Science

The application of 1,4-dicarbonyl compounds and the heterocyclic derivatives they can form extends into the realm of polymer and materials science. Pyrrole, for instance, is the monomer for polypyrrole, a well-known conducting polymer. The synthesis of functionalized pyrroles from precursors like this compound could lead to the development of novel polypyrroles with tailored electronic and physical properties.

Furthermore, furan derivatives are being explored as bio-based monomers for the synthesis of renewable polymers. The Diels-Alder reaction of furan with a dienophile is a reversible reaction that can be used to create self-healing polymers and other advanced materials. The specific functionalities present in furan derivatives derived from this compound could be exploited to tune the properties of such materials. While direct polymerization of this compound is not a primary application, its conversion to stable, polymerizable heterocyclic monomers is a plausible and potentially valuable synthetic route in materials science.

Information on "this compound" is Not Available in Scientific Literature

Following a comprehensive review of scientific databases and chemical literature, no information has been found on the chemical compound specified as "this compound." Consequently, it is not possible to generate an article on its applications as a chemical precursor, building block, monomer for controlled polymerization, or as a crosslinking agent as outlined in the request.

Extensive searches for this specific compound have not yielded any results describing its synthesis, properties, or use in any chemical processes, including advanced fine chemical synthesis. The literature and chemical catalogs contain information on related structures, such as various oxo-enals, but none match the specific nomenclature and presumed structure of "this compound."

The absence of data prevents the creation of a scientifically accurate and informative article. The strict adherence to the provided outline cannot be met without foundational knowledge of the compound . It is possible that "this compound" is a theoretical molecule, a misnomer, or a compound that has been synthesized but not yet reported in publicly accessible scientific literature. Without verifiable sources, any generated content would be speculative and would not meet the required standards of accuracy and authoritativeness.

Therefore, the requested article on the applications of "this compound" cannot be produced.

Table of Compounds Mentioned

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